Crystallographic Fragment Binding Validation Across Multiple Disease-Relevant Targets vs. Non-Amine Analogs
The (S)-enantiomer of 1-(benzenesulfonyl)pyrrolidin-3-amine (PDB ligand WNM) has been experimentally validated as a binding fragment in three independent X-ray crystallographic campaigns, whereas the des-amino analog 3-(benzenesulfonyl)pyrrolidine lacks the amine hydrogen-bonding capacity and has not been reported as a hit in any of these target screens, underscoring the functional necessity of the C3 amine for fragment binding [1][2][3].
| Evidence Dimension | Number of validated protein targets with deposited crystal structures showing fragment binding |
|---|---|
| Target Compound Data | 3 validated targets (SHIP1, SARS-CoV-2 NendoU, hnRNP A1 UP1) with deposited PDB entries 5RX5, 7N83, and 9F7F |
| Comparator Or Baseline | 3-(Benzenesulfonyl)pyrrolidine (CAS 101769-04-4): 0 reported fragment-bound crystal structures in the PDB |
| Quantified Difference | ≥3 vs. 0 crystallographically validated targets; the C3 amine provides at least one additional H-bond donor and one H-bond acceptor |
| Conditions | X-ray crystallography at resolutions of 1.28–1.91 Å; fragment soaking experiments with Enamine DSI-poised library compounds |
Why This Matters
A compound with multi-target crystallographic validation offers procurement value as a pre-qualified fragment hit, eliminating the cost and time of de novo fragment screening across multiple projects.
- [1] RCSB PDB. 5RX5: INPP5D PanDDA analysis group deposition – Crystal Structure of the phosphatase and C2 domains of SHIP1 in complex with Z2443429438. https://www.rcsb.org/structure/5RX5 (2020). View Source
- [2] RCSB PDB. 7N83: Crystal Structure of SARS-CoV-2 NendoU in complex with Z2443429438. https://www.rcsb.org/structure/7N83 (2021). View Source
- [3] PDBj. 9F7F: UP1 in complex with Z1491353358. https://pdbj.org/mine/summary/9f7f (2024). View Source
